molecular formula C13H10FN3O3S B11118812 N-(4-fluorophenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide

N-(4-fluorophenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11118812
M. Wt: 307.30 g/mol
InChI Key: JKIMUHOPCLPXGZ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound that belongs to the class of benzoxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 4-fluoroaniline with 5-methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzoxadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzoxadiazole derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • N-(4-fluorophenyl)-2-methyl-2,1,3-benzoxadiazole-4-sulfonamide
  • N-(4-fluorophenyl)-5-methyl-2,1,3-benzoxadiazole-4-carboxamide
  • N-(4-chlorophenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide

Comparison: N-(4-fluorophenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C13H10FN3O3S

Molecular Weight

307.30 g/mol

IUPAC Name

N-(4-fluorophenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C13H10FN3O3S/c1-8-2-7-11-12(16-20-15-11)13(8)21(18,19)17-10-5-3-9(14)4-6-10/h2-7,17H,1H3

InChI Key

JKIMUHOPCLPXGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NON=C2C=C1)S(=O)(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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